Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO4 . It is a key intermediate of Vandetanib .
Synthesis Analysis
This compound can be synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .Molecular Structure Analysis
The molecular weight of this compound is 257.33 g/mol . The InChI code is 1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h10H,5-9H2,1-4H3 . The canonical SMILES string is CC©©OC(=O)N1CCC(CC1)CC(=O)OC .Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.33 g/mol . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The XLogP3-AA is 1.7 .Scientific Research Applications
Synthesis and Industrial Applications
A key study reviews the synthetic routes of vandetanib, highlighting the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate in its synthesis. This process was found to be favorable for industrial production due to higher yields and commercial value, showcasing the compound's significance in pharmaceutical manufacturing (W. Mi, 2015).
Environmental Impact and Degradation
Research into the environmental behavior and fate of related compounds, such as methyl tert-butyl ether (MTBE), provides insights into the biodegradation processes that might apply to tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate. Studies suggest that MTBE and its derivatives exhibit resistance to biodegradation in groundwater, indicating potential environmental persistence. However, the aerobic degradation of MTBE involves key intermediates like tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA), hinting at possible degradation pathways for related tert-butyl compounds under specific conditions (S. Fiorenza & H. Rifai, 2003).
Antioxidant Properties and Applications
Further research delves into the antioxidant properties of synthetic phenolic antioxidants (SPAs), including tert-butyl derivatives. These compounds are utilized across various industries to prevent oxidative reactions and extend product shelf life. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and related compounds, have been explored for their environmental occurrence, human exposure, and potential toxicity, shedding light on the environmental and health implications of widespread SPA use (Runzeng Liu & S. Mabury, 2020).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-5-10(6-8-14)18-9-11(15)17-4/h10H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSFFUYFWWLAGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate |
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